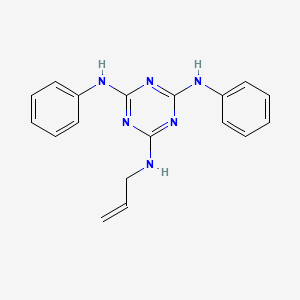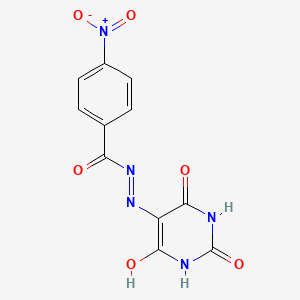![molecular formula C16H14ClNO2 B5190817 3-[(3-chlorophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B5190817.png)
3-[(3-chlorophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-chlorophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NSC 370147, and it has been synthesized using different methods. We will also explore the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to this compound.
Mecanismo De Acción
The mechanism of action of 3-[(3-chlorophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one is not fully understood. However, studies have suggested that the compound inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. It also induces apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It can inhibit the activity of certain enzymes, such as protein kinase C and topoisomerase II. It also affects the expression of certain genes that are involved in cancer cell growth and proliferation. In animal models, the compound has shown to have low toxicity and does not have any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(3-chlorophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one in lab experiments is its potential anticancer properties. It can be used to test the efficacy of new cancer treatments and to study the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions related to 3-[(3-chlorophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one. One of the significant areas of research is the development of new cancer treatments based on this compound. Researchers are also exploring the use of this compound in combination with other drugs to enhance its anticancer effects. Further studies are needed to understand the mechanism of action and the potential side effects of this compound. Additionally, researchers are exploring the use of this compound in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising anticancer properties. It can be synthesized using different methods and has been studied for its potential applications in various fields. The mechanism of action of this compound is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes and induces apoptosis. Further studies are needed to understand the full potential of this compound and its limitations.
Métodos De Síntesis
3-[(3-chlorophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one can be synthesized using different methods. One of the commonly used methods is the reaction of 3-chloroaniline and furfural in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified using column chromatography. Other methods involve the use of different starting materials and catalysts.
Aplicaciones Científicas De Investigación
3-[(3-chlorophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been studied for its potential applications in various fields. One of the significant research areas is cancer treatment. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has been tested on various cancer cell lines, including breast, lung, and prostate cancer cells. The compound has also been tested in animal models, and the results have shown promising anticancer effects.
Propiedades
IUPAC Name |
3-(3-chloroanilino)-5-(furan-2-yl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-12-3-1-4-13(9-12)18-14-7-11(8-15(19)10-14)16-5-2-6-20-16/h1-6,9-11,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYIYJLJTWHXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC(=CC=C2)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5190736.png)

![3-bromo-5-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5190759.png)
![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5190767.png)


![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-methoxybenzamide](/img/structure/B5190786.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5190790.png)
![5-{5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190797.png)

![N-{1-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}aniline trifluoroacetate](/img/structure/B5190810.png)

![N-(4-chloro-3-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5190821.png)
![4-(aminosulfonyl)-N-[(1-benzyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5190829.png)